molecular formula C18H15NO4 B1167104 Xylocandin CAS No. 112354-01-5

Xylocandin

Cat. No.: B1167104
CAS No.: 112354-01-5
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Xylocandin is a complex of cyclic peptide antifungals produced by Pseudomonas cepacia (reclassified as Burkholderia cepacia), first isolated in 1987 . The complex comprises eight structurally related peptides (A1, A2, B1, B2, C1, C2, D1, D2), with A1 and A2 being the most bioactive components . This compound exhibits potent activity against Candida spp. and dermatophytes (MIC values: 0.78–3.12 μg/mL), but its efficacy is reduced in the presence of serum or vaginal washings, likely due to protein binding or enzymatic degradation . Structurally, it contains β-hydroxyasparagine residues, which are critical for its antifungal activity and distinguish it from other peptide antibiotics .

Properties

CAS No.

112354-01-5

Molecular Formula

C18H15NO4

Synonyms

Xylocandin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Antifungal Compounds

Structural and Functional Comparison

Compound Source Structure Class Key Features Antifungal Spectrum (MIC Range) Clinical/Agricultural Use
Xylocandin Burkholderia cepacia Cyclic peptide Contains β-hydroxyasparagine; serum-sensitive Candida spp., dermatophytes (0.78–3.12 μg/mL) Limited due to serum instability
Cepacidine A Burkholderia cepacia Lipopeptide Amphipathic structure with fatty acid tail; targets fungal membranes Broad-spectrum (1.56–6.25 μg/mL) Experimental; in vitro studies only
Pyrrolnitrin Burkholderia spp. Chlorinated phenylpyrrole Small molecule; inhibits fungal respiratory chain Dermatophytes, Aspergillus (0.5–5 μg/mL) Topical antifungal formulations
Burkholdines Burkholderia spp. Lipopeptide Non-ribosomal synthesis; disrupts membrane integrity Botrytis, Fusarium (2–10 μg/mL) Biocontrol in agriculture
Occidiofungin Burkholderia spp. Cyclic glycopeptide Binds to mitochondrial membranes; induces apoptosis Candida, Aspergillus (0.1–1 μg/mL) Preclinical development

Mechanistic Differences

  • This compound : Acts via inhibition of cell wall synthesis, likely targeting β-1,3-glucan or chitin biosynthesis, though the exact mechanism remains unresolved . Its β-hydroxyasparagine residues may mimic substrates of fungal enzymes, leading to competitive inhibition .
  • Cepacidine A : Forms pores in fungal membranes via amphipathic interactions, causing ion leakage and cell death .
  • Pyrrolnitrin : Inhibits mitochondrial electron transport by binding to cytochrome bc1 complex, disrupting ATP synthesis .
  • Burkholdines : Utilize surfactant-like properties to destabilize lipid bilayers, preferentially targeting ergosterol-rich fungal membranes .

Advantages and Limitations

  • This compound: Advantages: High specificity for pathogenic fungi; low cytotoxicity to mammalian cells .
  • Cepacidine A: Advantages: Broad-spectrum activity; stable in diverse pH conditions . Limitations: Potential toxicity due to membrane disruption in host cells .
  • Occidiofungin: Advantages: Nanomolar potency; synergizes with azoles .

Research and Development Status

  • This compound: No clinical trials conducted; primarily studied for structure-activity relationships (SAR) in the 1980s–1990s .
  • Burkholdines : Actively researched for agricultural biocontrol due to environmental stability and low resistance rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.